molecular formula C10H10FNO4 B2394718 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid CAS No. 866151-14-6

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid

Cat. No. B2394718
CAS RN: 866151-14-6
M. Wt: 227.191
InChI Key: BWGYTDWQFKBZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid” is a chemical compound with the molecular formula C10H10FNO4 . It is also known as “(2-Amino-4-fluorophenyl)acetic acid” with a molecular formula of C8H8FNO2 and an average mass of 169.153 Da .


Synthesis Analysis

The compound “2-(4-fluorophenoxy)acetic acid” was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .


Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system with the space group P21/c. Crystal data for C8H7FO3, a = 13.3087 (17) Å, b = 4.9912 (6) Å, c = 11.6018 (15) Å, β = 104.171 (4)°, V = 747.21 (16) Å3, Z = 4, T = 293 (2) K, μ (CuKα) = 1.142 mm-1, Dcalc = 1.512 g/cm3 .

Scientific Research Applications

FFA is widely used as a tool to study the function of glycine transporters and glycine receptors. Glycine is an important neurotransmitter that plays a critical role in the central nervous system. Glycine transporters are responsible for the uptake of glycine into cells, while glycine receptors are responsible for the binding of glycine and the subsequent activation of downstream signaling pathways. FFA is used to study the function of these transporters and receptors by acting as a competitive inhibitor of glycine uptake and binding.

Mechanism of Action

FFA acts as a competitive inhibitor of glycine uptake and binding. It binds to the glycine transporter and receptor sites, preventing the binding of glycine and the subsequent activation of downstream signaling pathways. This mechanism of action makes FFA a valuable tool for studying the function of glycine transporters and receptors.
Biochemical and Physiological Effects:
FFA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that FFA can inhibit glycine uptake and binding in a dose-dependent manner. In vivo studies have shown that FFA can modulate the activity of glycine receptors in the central nervous system, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

FFA has several advantages as a tool for studying the function of glycine transporters and receptors. It is a highly specific inhibitor of glycine uptake and binding, making it a valuable tool for studying the function of these proteins. However, FFA also has some limitations. It is a synthetic compound and may not accurately reflect the function of endogenous glycine. Additionally, FFA has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on FFA. One area of interest is the development of new and more specific inhibitors of glycine transporters and receptors. Another area of interest is the use of FFA in the development of new treatments for neurological disorders such as schizophrenia and epilepsy. Finally, there is a need for further research on the biochemical and physiological effects of FFA in order to better understand its potential applications in scientific research.

Synthesis Methods

FFA is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The most commonly used method for synthesizing FFA involves the reaction of 4-fluorophenol with 2-bromoacetyl chloride in the presence of a base such as triethylamine. This reaction produces 2-(4-fluorophenoxy)acetyl chloride, which is then reacted with glycine in the presence of a base such as sodium hydroxide to produce FFA.

properties

IUPAC Name

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c11-7-1-3-8(4-2-7)16-6-9(13)12-5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGYTDWQFKBZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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